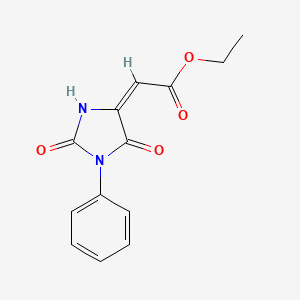

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

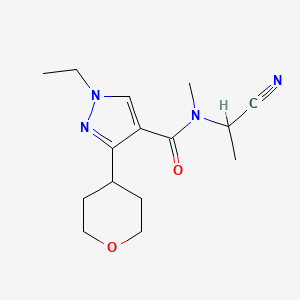

The compound “(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate” is a type of imidazolidine derivative . Imidazolidine derivatives are key components of many bioactive compounds of both natural and synthetic origin .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of isothiocyanate with potassium cyanide at room temperature, followed by cycloaddition with phenyl isocyanate as an electrophile . This forms an imidazolidine compound, which can then undergo imine hydrolysis with ethanolic HCl to produce a 4-thioxo-2,5-imidazolidinedione compound . This compound can be used as a key synthon for the preparation of a wide variety of new substituted imidazole compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition, imine hydrolysis, and condensation with different types of hydrazine derivatives . These reactions result in the formation of new series of compounds incorporating the imidazolidine moiety .Scientific Research Applications

Photocatalytic Ester Synthesis

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. The esterification reaction has gained popularity in the photochemical field. Researchers have explored photochemical strategies to synthesize esters. For instance, Itoh’s group reported a reaction involving ethyl 2-bromo-2,2-difluoroacetate and olefins using fluorescein as a photocatalyst. The mechanism involves single electron transfer and generates an α-ester radical .

Multicomponent Reactions

The compound’s reactivity allows for multicomponent reactions. Novel derivatives, such as ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate , have been synthesized through three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates .

Tetrahydroquinoline Synthesis

Researchers have developed a simple one-pot method for preparing highly substituted tetrahydroquinolines using ethyl 2-[(4E)-2,5-dioxo-1-phenylimidazolidin-4-ylidene]acetate . This method saves time during workup and minimizes reagent waste .

Drug Development

Esters are essential building blocks in pharmaceuticals. Notably, several drugs are ester derivatives, including clopidogrel , methylphenidate , fenofibrate , travoprost , prasugrel , oseltamivir , eszopiclone , and fluticasone . Investigating the potential of this compound in drug development is an exciting avenue.

Organic Synthesis

Versatile synthetic methods for esters remain a critical research topic. Beyond traditional Fisher esterification, photo-induced transformations offer new possibilities. Researchers continue to explore the synthesis of esters by photocatalytic strategies .

properties

IUPAC Name |

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINFBYKYOTGBG-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)